molecular formula C22H21NO5 B2722171 8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034597-17-4

8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2722171
CAS No.: 2034597-17-4
M. Wt: 379.412
InChI Key: ZMUWWJVCZYWFBI-UHFFFAOYSA-N
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Description

8-Methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 2034597-17-4) is a synthetic coumarin derivative supplied for research applications. This compound, with molecular formula C 22 H 21 NO 5 and a molecular weight of 379.41 g/mol, is part of a class of compounds known for diverse biological activities . Coumarin scaffolds are of significant scientific interest due to their reported range of properties in scientific literature, which may include anti-inflammatory, antioxidant, and anti-proliferative activities, making them valuable probes for pharmacological and biochemical research . The structure features a coumarin core linked to a 2-methoxy-2,3-dihydro-1H-indene group via a carboxamide bridge. Researchers can utilize this compound in various in vitro studies to explore its mechanism of action and potential interactions with biological targets. Available stock is provided as high-grade material for laboratory use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

8-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-26-18-9-5-8-14-10-17(21(25)28-19(14)18)20(24)23-13-22(27-2)11-15-6-3-4-7-16(15)12-22/h3-10H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUWWJVCZYWFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its unique structure, featuring a chromene core linked to an indane moiety, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2034597-17-4
Molecular FormulaC22H21NO5
Molecular Weight379.4 g/mol

Research indicates that compounds similar to 8-methoxy-N-(indene) derivatives can exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation .
  • Induction of Apoptosis : These compounds may trigger apoptosis in cancer cells by modulating mitochondrial membrane potential and activating caspase pathways .
  • Signaling Pathway Modulation : The inhibition of key signaling pathways such as PI3K/AKT/mTOR has been observed, which plays a significant role in cell survival and proliferation .

Anticancer Activity

The anticancer potential of 8-methoxy-N-(indene) derivatives has been highlighted in various studies:

  • Colorectal Cancer : A study demonstrated that related compounds significantly inhibited the growth of colorectal cancer cell lines (HCT116 and Caco-2), showcasing promising cytotoxic effects .

Study on Indole Derivatives

A comparative study evaluated various indole derivatives, including those structurally related to 8-methoxy-N-(indene). The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines and demonstrated a potential for further development as anticancer agents .

Mechanistic Insights

Research focusing on the mechanism of action revealed that these compounds could influence multiple cellular targets, leading to reduced viability in cancer cells and increased apoptosis rates. This multi-target approach enhances their therapeutic potential against resistant cancer types.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
    • A recent study demonstrated that chromene derivatives could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents in cancer treatment .
  • CFTR Modulation :
    • The compound has been explored for its ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR). Structural studies have shown that certain modifications to the chromene structure can enhance binding affinity to CFTR, potentially leading to new treatments for cystic fibrosis .

Pharmacological Applications

  • Anti-inflammatory Effects :
    • Compounds related to this chromene derivative have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects :
    • There is emerging evidence that such compounds can provide neuroprotective effects, potentially beneficial in neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique electronic properties of chromene derivatives make them suitable for applications in OLED technology. Their ability to emit light when electrically stimulated can be harnessed for developing efficient display technologies .

Case Studies

StudyFocusFindings
Study on Anticancer PropertiesEvaluated the cytotoxic effects of chromene derivativesShowed significant inhibition of cancer cell proliferation
CFTR Modulation StudyInvestigated binding interactions with CFTRIdentified key structural features enhancing binding affinity
Anti-inflammatory ResearchAssessed the impact on cytokine productionDemonstrated reduction in inflammatory markers

Comparison with Similar Compounds

Core Chromene Modifications

The chromene scaffold is a common structural motif in medicinal chemistry. Key analogs include:

Compound Name Chromene Substitutions Amide Substituent Key Differences Reference
Target Compound 8-methoxy, 2-oxo (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl Reference structure
6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide 6-bromo, 8-methoxy, 2-oxo 2-Methoxyethyl Bromination at C6; simpler amide chain
8-Methoxy-2-oxo-2H-chromene-3-carboxamide 8-methoxy, 2-oxo None (unsubstituted carboxamide) Lacks indenylmethyl moiety

Key Observations :

  • The indenylmethyl group in the target compound introduces conformational rigidity and lipophilicity, which could influence membrane permeability or receptor interactions compared to simpler analogs .

Amide Substituent Variations

The amide side chain is critical for target engagement. describes a series of N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives (B2–B10) with diverse aryl substitutions:

Compound Amide Substituent Substituent Position Notable Properties
B2 2-Methoxybenzamide Ortho Enhanced steric hindrance
B4 4-Methoxybenzamide Para Improved electronic delocalization
B5 4-Fluorobenzamide Para Increased electronegativity
B9 4-Cyanobenzamide Para Strong electron-withdrawing effects

Comparison with Target Compound :

  • The target compound’s amide group is attached to a methoxy-substituted dihydroindenylmethyl chain, which differs from the aryl substituents in B2–B10. This structural variation may confer unique binding modes, particularly in enzymes like cholinesterases or opioid receptors, as seen in related indenylmethyl-containing compounds .

Preparation Methods

Preparation of 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

The chromene core is synthesized via Knoevenagel condensation between 6-methoxysalicylaldehyde and ethyl acetoacetate under acidic conditions. Alternatively, Oxa–Michael–Aldol reactions using salicylaldehyde derivatives and cinnamaldehyde/acrolein yield 2H-chromene-3-carbaldehydes, which are oxidized to carboxylic acids.

Representative Protocol :

  • Dissolve 6-methoxysalicylaldehyde (10 mmol) in dry DMSO.
  • Add ethyl acetoacetate (12 mmol) and pyrrolidine (2 mmol) as a catalyst.
  • Stir at 25°C under argon for 12 hours.
  • Acidify with HCl (2 M) and extract with ethyl acetate.
  • Purify via recrystallization (isopropanol) to obtain 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (yield: 72–85%).

Analytical Data :

  • Molecular Formula : C₁₁H₈O₅
  • Melting Point : 237–240°C
  • ¹H NMR (DMSO-d₆) : δ 9.66 (s, 1H, CHO), 7.42–6.35 (m, 4H, aromatic), 3.82 (s, 3H, OCH₃).

Synthesis of (2-Methoxy-2,3-Dihydro-1H-Inden-2-yl)Methanamine

The indenylamine moiety is prepared through reductive amination of 2-methoxy-2,3-dihydro-1H-inden-2-carbaldehyde:

  • React 2-methoxyindan-1-one (5 mmol) with hydroxylamine hydrochloride to form the oxime.
  • Reduce the oxime using LiAlH₄ in THF to yield the primary amine.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Data :

  • Molecular Formula : C₁₂H₁₅NO
  • ¹³C NMR (CDCl₃) : δ 56.2 (OCH₃), 54.8 (CH₂NH₂), 38.9 (indenyl quaternary C).

Coupling Strategies for Carboxamide Formation

Carbodiimide-Mediated Amide Bond Formation

The most widely reported method employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :

  • Dissolve 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
  • Add DCC (1.2 eq) and DMAP (0.1 eq) at 0°C.
  • Introduce (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine (1.1 eq) dropwise.
  • Stir at 25°C for 24 hours.
  • Filter to remove dicyclohexylurea, concentrate, and purify via silica chromatography (ethyl acetate/hexane, 3:7).

Optimized Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 25°C
Catalyst DCC/DMAP
Yield 68–75%

Characterization Data :

  • Molecular Formula : C₂₂H₂₁NO₅
  • MS (ESI+) : m/z 379.4 [M+H]⁺
  • ¹H NMR (CDCl₃) : δ 8.23 (s, 1H, NH), 7.26–6.98 (m, 7H, aromatic), 4.12 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).

Alternative Methods: Mixed Anhydride and Active Ester Approaches

For scale-up production, mixed anhydride and pentafluorophenyl ester methods are employed:

Mixed Anhydride Protocol :

  • React the chromene carboxylic acid with isobutyl chloroformate in THF.
  • Add N-methylmorpholine to form the anhydride.
  • Couple with the indenylamine at −20°C (yield: 62–65%).

Active Ester Method :

  • Convert the acid to a pentafluorophenyl ester using DCC.
  • React with the amine in DMF at 60°C (yield: 70–73%).

Mechanistic Insights and Side Reactions

Reaction Mechanism

The DCC-mediated coupling proceeds via in situ formation of an O-acylisourea intermediate, which reacts with the amine to form the amide bond. DMAP accelerates the reaction by stabilizing the intermediate. Competing side reactions include:

  • Hydrolysis : Unreacted acid forms in the presence of moisture (mitigated by anhydrous conditions).
  • Dimerization : Self-condensation of the chromene acid (suppressed by using excess amine).

Byproduct Analysis

Common byproducts identified via LC-MS:

Byproduct Structure Source
Chromene acid dimer Diacid anhydride Self-condensation
N-Acylurea Reaction with DCC Incomplete coupling

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances utilize microreactor technology to enhance yield and reduce reaction time:

  • Pump solutions of the acid and amine through a PTFE reactor (residence time: 10 min).
  • Maintain temperature at 50°C.
  • Achieve 89% yield with >99% purity.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored:

  • Grind the acid and amine with DCC in a ball mill (30 Hz, 1 hour).
  • Yield: 71% with minimal waste generation.

Analytical Validation

Purity Assessment

Method Conditions Results
HPLC C18 column, acetonitrile/water Purity: 98.5–99.2%
Chiral SFC AD-H column, CO₂/ethanol Enantiomeric excess: >99%

Spectroscopic Confirmation

  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1710 cm⁻¹ (chromene lactone).
  • ¹³C NMR : δ 165.8 (amide CO), 160.1 (chromene lactone CO).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this coumarin-indene hybrid compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a coumarin-3-carboxylic acid derivative with a substituted indenylmethylamine. For example:

Coumarin core preparation : Start with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. Protect the 3-carboxyl group using standard methods (e.g., esterification).

Indene moiety synthesis : Prepare (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine via reductive amination or nucleophilic substitution of a bromo-indene derivative.

Amide coupling : React the activated coumarin carboxylate (e.g., acid chloride or HATU/DMAP-mediated coupling) with the indenylmethylamine. Use anhydrous DMF or dichloromethane as the solvent and triethylamine as a base .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of amine) and temperature (0–25°C) to suppress side reactions like over-alkylation.

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Key signals include the methoxy protons (~δ 3.8–4.0 ppm for OCH3 groups), indene’s dihydro protons (δ 2.5–3.5 ppm as multiplet), and the coumarin lactone carbonyl (δ ~160–165 ppm in 13C NMR) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error. For example, theoretical m/z for C23H22NO6 is 408.1443; observed should match closely .
  • X-ray crystallography : If crystals are obtained, analyze dihedral angles between coumarin and indene moieties to confirm spatial arrangement .

Advanced Research Questions

Q. How do steric and electronic effects of the indene substituents influence bioactivity?

  • Methodology :

SAR Studies : Synthesize analogs with varied substituents (e.g., 2-ethoxy instead of 2-methoxy on the indene).

Docking simulations : Use software like AutoDock to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Compare binding energies and hydrogen-bonding patterns.

Experimental validation : Test inhibitory activity against cancer cell lines (e.g., IC50 in MCF-7) or enzymatic assays. Correlate activity with substituent bulkiness/electron-withdrawing effects .

Q. How can conflicting solubility data in literature be resolved?

  • Methodology :

  • Solubility profiling : Use a standardized protocol (e.g., shake-flask method in PBS at pH 7.4 and DMSO). Compare results across labs to identify outliers.
  • Cosolvent screening : Test solubility enhancers (e.g., PEG-400, cyclodextrins) and measure logP via HPLC to assess hydrophobicity .
  • Crystallinity analysis : Use DSC/TGA to check polymorphism, which may explain discrepancies (e.g., amorphous vs. crystalline forms) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (coumarin ring).
  • Stabilization : Add antioxidants (e.g., BHT) for oxidative stability or use lyophilization for hygroscopic samples. Adjust storage to inert atmosphere (N2) and amber glass .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary between 30% and 60% for similar coumarin-amide derivatives?

  • Critical factors :

  • Amine nucleophilicity : Steric hindrance from the indene’s dihydro group may reduce coupling efficiency. Use coupling agents like HATU instead of EDC/HOBt .
  • Purification losses : Silica gel chromatography may retain polar byproducts; switch to reverse-phase HPLC for higher recovery .
  • Starting material purity : Ensure the coumarin acid is free of residual solvents (e.g., DMF) via 1H NMR or Karl Fischer titration .

Experimental Design Tables

Parameter Example Conditions Optimized Approach
Amide Coupling HATU (1.1 eq), DIPEA (3 eq), DMF, 25°C, 12hUse microwave (50°C, 30 min) for faster reaction
Purification Silica gel (EtOAc/hexane)Reverse-phase C18 column (MeCN/H2O)
Stability Testing 40°C/75% RH, 4 weeksInclude light protection (ICH Q1B)

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